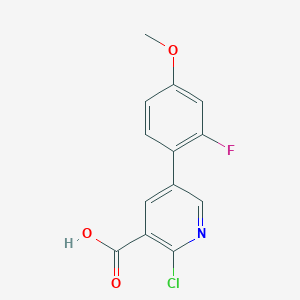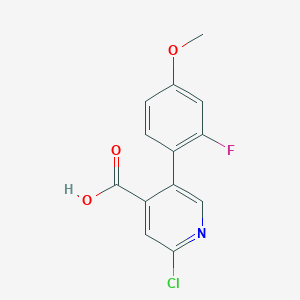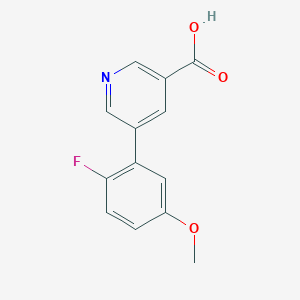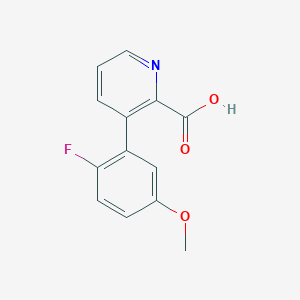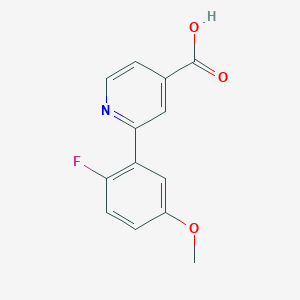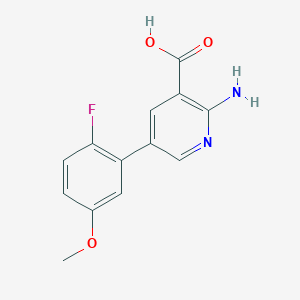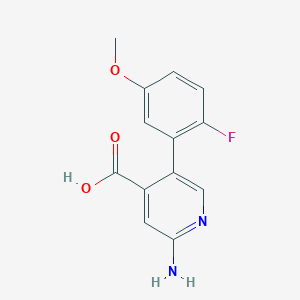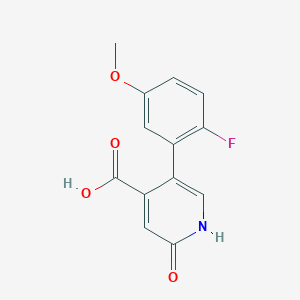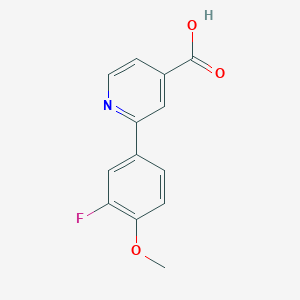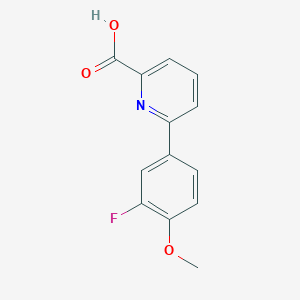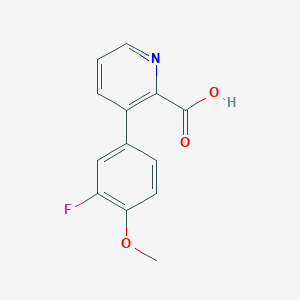
3-(3-Fluoro-4-methoxyphenyl)picolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Fluoro-4-methoxyphenyl)picolinic acid is a chemical compound with the molecular formula C13H10FNO3 and a molecular weight of 247.22 g/mol . It belongs to the class of picolinic acid derivatives, which are organic compounds containing picoline and carboxylic acid functional groups.
Aplicaciones Científicas De Investigación
3-(3-Fluoro-4-methoxyphenyl)picolinic acid has several scientific research applications, including:
Medicinal Chemistry: It is used in drug discovery and development due to its potential pharmacological properties, such as neuroprotective and antitumor effects.
Neuroscience: The compound’s neuroprotective properties make it a candidate for studying neurodegenerative diseases and developing therapeutic agents.
Catalysis: It is used as a ligand in catalytic reactions, facilitating various organic transformations.
Material Science: The compound’s unique chemical structure makes it useful in the development of new materials with specific properties.
Métodos De Preparación
The synthesis of 3-(3-Fluoro-4-methoxyphenyl)picolinic acid can be achieved through various methods. One common approach involves the reaction of picolinic acid with 3-fluoro-4-methoxyaniline in the presence of a suitable condensing agent, such as EDCI or DCC. The reaction conditions typically include a solvent like methanol or ethanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
3-(3-Fluoro-4-methoxyphenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Mecanismo De Acción
The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)picolinic acid involves its interaction with molecular targets and pathways. As a picolinic acid derivative, it may interact with zinc finger proteins, altering their structure and function . This interaction can disrupt zinc binding, inhibiting the function of these proteins, which are involved in various cellular processes, including viral replication and cell homeostasis . The compound’s neuroprotective and antitumor effects are likely mediated through these interactions.
Comparación Con Compuestos Similares
3-(3-Fluoro-4-methoxyphenyl)picolinic acid can be compared with other similar compounds, such as:
3-Fluoro-4-methoxyphenylacetic acid: This compound has a similar structure but lacks the picolinic acid moiety.
6-(4-Fluoro-3-methoxyphenyl)picolinic acid: This compound has a similar structure but with the fluorine and methoxy groups positioned differently on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the picolinic acid and 3-fluoro-4-methoxyphenyl groups, which contribute to its distinct chemical and biological properties .
Propiedades
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-11-5-4-8(7-10(11)14)9-3-2-6-15-12(9)13(16)17/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQROCXRITZMRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(N=CC=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
